molecular formula C21H44ClNO2 B14065687 [(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride

[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride

Cat. No.: B14065687
M. Wt: 378.0 g/mol
InChI Key: OBTLGDGOHFHYNH-PZMDVPQQSA-M
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Description

[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride is a chemical compound with a complex structure that includes a long hydrocarbon chain, hydroxyl groups, and a quaternary ammonium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the following steps:

    Formation of the hydrocarbon chain: This can be achieved through various organic synthesis techniques such as the Wittig reaction or olefin metathesis.

    Introduction of hydroxyl groups: Hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bond in the hydrocarbon chain can be reduced to form a saturated compound.

    Substitution: The quaternary ammonium ion can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide or potassium permanganate under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or hydroxides under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted ammonium salts.

Scientific Research Applications

[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions.

    Biology: Studied for its potential role in cell membrane interactions and signaling pathways.

    Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the formulation of personal care products, detergents, and other industrial applications.

Mechanism of Action

The mechanism of action of [(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride involves its interaction with biological membranes and proteins. The quaternary ammonium ion can disrupt cell membranes, leading to cell lysis. Additionally, the hydroxyl groups and hydrocarbon chain can interact with various molecular targets, affecting signaling pathways and cellular functions.

Comparison with Similar Compounds

[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride can be compared with other similar compounds such as:

    [(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]decanamide: Similar structure but with a different functional group.

    (3R)-3-hydroxydodecanoic acid: Shares the hydroxyl group but has a shorter hydrocarbon chain.

    Carboprost: Contains a similar hydrocarbon chain but with different functional groups and biological activity.

The uniqueness of this compound lies in its combination of a long hydrocarbon chain, hydroxyl groups, and a quaternary ammonium ion, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H44ClNO2

Molecular Weight

378.0 g/mol

IUPAC Name

[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride

InChI

InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)20(19-23)22(2,3)4;/h17-18,20-21,23-24H,5-16,19H2,1-4H3;1H/q+1;/p-1/b18-17-;/t20?,21-;/m1./s1

InChI Key

OBTLGDGOHFHYNH-PZMDVPQQSA-M

Isomeric SMILES

CCCCCCCCCCCCC/C=C\[C@H](C(CO)[N+](C)(C)C)O.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)[N+](C)(C)C)O.[Cl-]

Origin of Product

United States

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